molecular formula C8H6Cl3NO2S B14634469 N-(2,2,2-Trichloroethylidene)benzenesulfonamide CAS No. 55596-11-7

N-(2,2,2-Trichloroethylidene)benzenesulfonamide

Cat. No.: B14634469
CAS No.: 55596-11-7
M. Wt: 286.6 g/mol
InChI Key: JHXMVQKJYPRCEE-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloroethylidene)benzenesulfonamide: is a highly reactive compound known for its electrophilic properties. It is widely used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trichloroethylidene group attached to a benzenesulfonamide moiety, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2,2-Trichloroethylidene)benzenesulfonamide can be synthesized through the reaction of N,N-dichlorobenzenesulfonamide with trichloroethylene . This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield. The reaction mechanism involves the nucleophilic addition of trichloroethylene to the sulfonamide, followed by elimination of hydrogen chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the reaction and improve product isolation.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trichloroethylidene)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,2-Trichloroethylidene)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethylidene)benzenesulfonamide involves its electrophilic nature, which allows it to react readily with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: N-(2,2,2-Trichloroethylidene)benzenesulfonamide is unique due to its high electrophilicity and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions distinguishes it from other similar compounds .

Properties

CAS No.

55596-11-7

Molecular Formula

C8H6Cl3NO2S

Molecular Weight

286.6 g/mol

IUPAC Name

N-(2,2,2-trichloroethylidene)benzenesulfonamide

InChI

InChI=1S/C8H6Cl3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-6H

InChI Key

JHXMVQKJYPRCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl

Origin of Product

United States

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